molecular formula C16H14ClN5O B2799249 2-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034415-36-4

2-chloro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2799249
CAS No.: 2034415-36-4
M. Wt: 327.77
InChI Key: HINQULSTSNMVTJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a pyrazole and pyrazine group. Benzamide derivatives are a class of compounds that have been studied for their potential biological activities . Pyrazole and pyrazine are both heterocyclic aromatic organic compounds, which are often found in various pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Activities of Pyrazoles

A Concise Review on the Synthesis of Pyrazole Heterocycles outlines the synthesis methodologies of pyrazole derivatives and their widespread biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The review emphasizes pyrazoles as pharmacophores and useful synthons in organic synthesis, highlighting their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Chemistry and Properties of Pyrazine Derivatives

Fascinating Variability in the Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and Their Complexes discusses the chemistry of compounds containing pyrazine rings, summarizing their preparation, properties, and applications in spectroscopy, structures, and biological activities. This review suggests potential areas for future research on pyrazine analogues (Boča, Jameson, & Linert, 2011).

Heterocyclic Compounds in Anticancer Research

Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents Recent Updates

provides an overview of the synthesis of pyrazoline derivatives and their significance in anticancer research. It discusses the potential of pyrazoline-based compounds in developing new therapeutic agents against cancer, showcasing the heterocyclic compound's role in pharmaceutical chemistry (Ray et al., 2022).

Applications in Heterocyclic Synthesis

The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a Privileged Scaffold in Synthesis of Heterocycles highlights the reactivity of a specific pyrazoline derivative, which serves as a building block for synthesizing various heterocyclic compounds. This review underscores the compound's utility in creating diverse heterocycles and potential dyes, indicating its versatility in organic synthesis (Gomaa & Ali, 2020).

Properties

IUPAC Name

2-chloro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c17-13-4-2-1-3-12(13)16(23)20-8-10-22-9-5-14(21-22)15-11-18-6-7-19-15/h1-7,9,11H,8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINQULSTSNMVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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